molecular formula C12H20ClN5O2 B12768102 7-(2-(Propylamino)ethyl)theophylline hydrochloride CAS No. 94523-42-9

7-(2-(Propylamino)ethyl)theophylline hydrochloride

Cat. No.: B12768102
CAS No.: 94523-42-9
M. Wt: 301.77 g/mol
InChI Key: YMUZMAHQNYIGKU-UHFFFAOYSA-N
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Description

7-(2-(Propylamino)ethyl)theophylline hydrochloride: is a chemical compound with the molecular formula C12H19N5O2·HCl and a molecular weight of 301.776 g/mol This compound is a derivative of theophylline, a well-known xanthine used for its bronchodilator properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(Propylamino)ethyl)theophylline hydrochloride typically involves the reaction of theophylline with propylamine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group.

    Reduction: Reduction reactions can also occur, especially at the xanthine core.

    Substitution: The propylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, 7-(2-(Propylamino)ethyl)theophylline hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific receptors and enzymes makes it a valuable tool for understanding biochemical pathways.

Medicine: Medically, derivatives of theophylline, including this compound, are explored for their potential therapeutic effects. These compounds may offer benefits in treating respiratory conditions, cardiovascular diseases, and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 7-(2-(Propylamino)ethyl)theophylline hydrochloride involves its interaction with specific molecular targets. The compound acts as a phosphodiesterase inhibitor, blocking the breakdown of cyclic AMP, which leads to increased levels of this signaling molecule. Additionally, it can block adenosine receptors, resulting in bronchodilation and other physiological effects .

Comparison with Similar Compounds

Uniqueness: 7-(2-(Propylamino)ethyl)theophylline hydrochloride stands out due to its unique propylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

94523-42-9

Molecular Formula

C12H20ClN5O2

Molecular Weight

301.77 g/mol

IUPAC Name

1,3-dimethyl-7-[2-(propylamino)ethyl]purine-2,6-dione;hydrochloride

InChI

InChI=1S/C12H19N5O2.ClH/c1-4-5-13-6-7-17-8-14-10-9(17)11(18)16(3)12(19)15(10)2;/h8,13H,4-7H2,1-3H3;1H

InChI Key

YMUZMAHQNYIGKU-UHFFFAOYSA-N

Canonical SMILES

CCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl

Origin of Product

United States

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